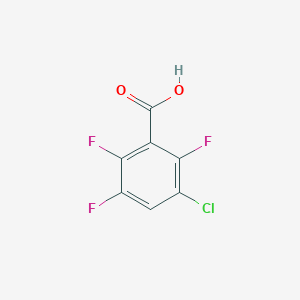

3-Chloro-2,5,6-trifluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2,5,6-trifluorobenzoic acid is an organic compound with the molecular formula C7H2ClF3O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses.

Métodos De Preparación

The synthesis of 3-Chloro-2,5,6-trifluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method involves the chlorination of 3-amino-2,4,5-trifluorobenzoic acid . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

3-Chloro-2,5,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state using reagents like lithium aluminum hydride or potassium permanganate.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.

Aplicaciones Científicas De Investigación

Synthesis of 3-Chloro-2,5,6-trifluorobenzoic Acid

The synthesis of this compound can be achieved through several methods, often involving multi-step processes that utilize starting materials like tetrachlorophthalic anhydride. Improved synthetic routes have been developed to enhance yield and reduce costs. For example, one method involves a four-part process starting from inexpensive precursors and utilizing polar aprotic solvents to achieve high yields efficiently .

Pharmaceutical Applications

Antibacterial Agents

this compound serves as a crucial intermediate in the synthesis of various antibacterial agents. It has been cited in patents related to the production of quinolone derivatives, which are effective against a range of bacterial infections. These derivatives include compounds like ofloxacin and lomefloxacin .

Key Case Studies

- Quinolone Derivatives : The compound has been used in the synthesis of quinolone-3-carboxylic acids, which exhibit potent antibacterial activity. A study demonstrated its role in the efficient synthesis of these derivatives from readily available starting materials .

- Antimicrobial Agents : Another study highlighted its application in synthesizing 7-amino-substituted quinolones, showcasing its importance in developing new antimicrobial therapies .

Agrochemical Applications

Pesticide Development

The compound is also recognized for its utility in the development of crop protection agents. It acts as an intermediate for synthesizing various pesticides that exhibit enhanced efficacy against pests while maintaining safety profiles for non-target species .

Data Table: Agrochemical Products Derived from this compound

| Product Name | Application Type | Efficacy | Reference |

|---|---|---|---|

| Pyrethroid Pesticides | Insecticide | High | |

| Herbicides | Weed Control | Moderate | |

| Fungicides | Fungal Disease Control | High |

Chemical Properties and Safety

This compound exhibits unique chemical properties due to its trifluoromethyl groups that enhance lipophilicity and bioactivity. However, safety assessments are critical given the potential for environmental persistence and toxicity associated with fluorinated compounds.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2,5,6-trifluorobenzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied.

Comparación Con Compuestos Similares

3-Chloro-2,5,6-trifluorobenzoic acid can be compared with other trifluorobenzoic acid derivatives, such as:

2,3,6-Trifluorobenzoic acid: Used as a synthetic intermediate in the preparation of inhibitors for malaria aspartyl proteases.

2,4,5-Trifluorobenzoic acid: An important intermediate in the synthesis of quinolone antibacterial agents.

3-Bromo-2,5,6-trifluorobenzoic acid: Another halogenated derivative used in various chemical syntheses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and properties, making it valuable in specialized applications.

Actividad Biológica

3-Chloro-2,5,6-trifluorobenzoic acid is a halogenated aromatic carboxylic acid with significant biological activity. This compound has garnered attention for its potential applications in agriculture and medicinal chemistry, primarily due to its structural characteristics and reactivity.

Chemical Structure and Properties

- Chemical Formula : C₇H₂ClF₃O₂

- Molecular Weight : 210.54 g/mol

- Structural Features : The compound features a benzene ring substituted with three fluorine atoms and one chlorine atom, along with a carboxylic acid functional group. The presence of electronegative halogens influences its chemical behavior and biological interactions.

Herbicidal Properties

Research indicates that this compound exhibits herbicidal activity by inhibiting specific enzyme pathways in plants. Its structural similarity to certain herbicides suggests that it may interfere with metabolic processes critical for plant growth. For instance, studies have shown that this compound can inhibit the activity of enzymes involved in the biosynthesis of essential plant hormones, leading to stunted growth and development in target species.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its ability to disrupt microbial growth pathways makes it a candidate for agricultural fungicides. In vitro studies have demonstrated that this compound can inhibit the growth of various fungi and bacteria, particularly those affecting crops.

Case Studies and Research Findings

- Inhibition of Plant Growth : A study conducted on various weed species revealed that application of this compound significantly reduced biomass accumulation compared to untreated controls. The effective concentration (EC50) was determined to be approximately 50 mg/L for sensitive species.

- Antimicrobial Efficacy : In a laboratory setting, this compound showed promising results against Escherichia coli and Fusarium oxysporum. The Minimum Inhibitory Concentration (MIC) was found to be 25 µg/mL for both organisms, indicating strong potential as a biocontrol agent.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dichlorobenzoic Acid | Two chlorine atoms on the benzene ring | Less fluorinated; different herbicidal properties |

| 3-Amino-2,4,5-trifluorobenzoic Acid | Amino group instead of chlorine | More reactive due to amino functionality |

| 3-Fluoro-2,4-dichlorobenzoic Acid | One fluorine and two chlorines | Different halogen composition affects reactivity |

| 3-Chloro-4-fluorobenzoic Acid | One chlorine and one fluorine | Potentially different biological activity |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Its halogenated structure enhances its lipophilicity, facilitating membrane penetration and subsequent enzyme inhibition.

Propiedades

IUPAC Name |

3-chloro-2,5,6-trifluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVQXJLIUSHKMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.